1,2,3,4,5-Pentachloronaphthalene

描述

Classification and Structural Characteristics of Polychlorinated Naphthalenes within Environmental Chemistry

Polychlorinated naphthalenes (PCNs) are organochlorine compounds characterized by a naphthalene (B1677914) ring system where one to eight hydrogen atoms are substituted with chlorine atoms. tandfonline.comumed.pl This substitution pattern gives rise to 75 distinct compounds, known as congeners, each with a unique arrangement and number of chlorine atoms. tandfonline.com Structurally similar to polychlorinated biphenyls (PCBs), PCNs are planar compounds, a feature that contributes to their toxicological properties. umed.pl

The degree of chlorination influences the physical and chemical properties of PCNs. As the number of chlorine atoms increases, their water solubility generally decreases, while their boiling and melting points tend to increase. tandfonline.com Specifically, the water solubility of PCNs can range from 2870 µg/L for a monochloronaphthalene to as low as 0.08 µg/L for octachloronaphthalene. tandfonline.com This low water solubility and high lipophilicity mean that PCNs, particularly the higher chlorinated congeners, have a tendency to adsorb to soil and sediments and to bioaccumulate in the fatty tissues of organisms. umed.pl

From an environmental chemistry perspective, PCNs are classified as persistent organic pollutants (POPs). oaepublish.com This classification is due to their resistance to degradation, potential for long-range environmental transport, bioaccumulation, and toxicity. tandfonline.comoaepublish.com The persistence of these compounds in the environment is a significant concern, as they can remain for long periods, leading to ongoing exposure for ecosystems and potentially humans.

Historical Context of Polychlorinated Naphthalene Production and Industrial Applications

The commercial production of polychlorinated naphthalenes began around 1910 in both Europe and the United States. umed.pl These compounds were manufactured and sold as mixtures of various congeners under trade names such as Halowax in the U.S., Nibren Waxes in Germany, and Seekay in the United Kingdom. umed.pl The production of PCNs saw a significant increase during World War I and continued to be high-volume chemicals until the 1970s. oaepublish.com

The industrial applications of PCNs were widespread and varied, largely due to their desirable properties such as low flammability, high stability, and insulating capabilities. umed.pl They were extensively used in:

Electrical applications: as insulating coatings for electrical wires and in capacitors. umed.pl

Lubricants: as additives in engine oil and other lubricants. umed.pl

Wood preservation: to protect wood from moisture, insects, and fungi. umed.pl

Other uses: in paints, as dye carriers, and for electroplating masking compounds. umed.ploaepublish.com

The production and use of PCNs began to decline in the 1970s and were largely phased out by the early 1980s in many countries due to growing concerns about their environmental persistence and adverse health effects. umed.ploaepublish.com Despite the cessation of their production, PCNs are still released into the environment from historical applications and as unintentional byproducts of industrial processes such as waste incineration. umed.ploaepublish.com

Evolution of Academic Research Focus on 1,2,3,4,5-Pentachloronaphthalene within the PCN Congener Group

Academic research on polychlorinated naphthalenes has evolved significantly over the past few decades. Initial studies often focused on the effects of commercial PCN mixtures, reflecting their widespread industrial use. umed.pl However, as analytical techniques became more sophisticated, the research focus shifted towards a congener-specific approach. This was crucial as the toxicity and environmental behavior of individual PCN congeners can vary significantly. umed.pl

Within the broader group of PCNs, research has tended to prioritize the congeners that are most frequently detected in environmental samples and those that exhibit the highest toxicity. nih.govmanchester.ac.uk Much of the toxicological research has centered on the hexa-, and hepta-chlorinated congeners due to their "dioxin-like" toxicity, which is mediated through the aryl hydrocarbon (Ah) receptor. umed.pl

The research focus on this compound specifically has been more limited in comparison to some of the more toxic congeners. While it is a component of historical commercial mixtures like Halowax 1013, it has not been as extensively studied as other isomers. cdc.govcdc.gov The evolution of research for this specific congener is thus tied to the broader advancements in the study of all PCNs. The development of high-resolution gas chromatography coupled with mass spectrometry (HRGC-HRMS) has enabled the separation and quantification of individual congeners, including this compound, in various environmental matrices. manchester.ac.uk This has allowed for a more nuanced understanding of its environmental distribution and fate, moving beyond the assessment of total PCN concentrations.

Current Research Priorities and Gaps in Understanding this compound

While our understanding of PCNs as a class has grown, there remain significant knowledge gaps, particularly for individual congeners like this compound. Current research priorities and identified gaps include:

Congener-Specific Toxicity Data: There is a notable lack of comprehensive toxicological data for many PCN congeners, including this compound. nih.gov The European Food Safety Authority (EFSA) has highlighted that a full risk characterization for PCNs other than hexachloronaphthalenes is not possible due to limited toxicological data. nih.gov Further research is needed to determine the specific toxicological profile of this compound to better assess its potential risks to human and environmental health.

Environmental Monitoring and Fate: While studies have detected various PCN congeners in the environment, more targeted monitoring of specific isomers like this compound is needed to understand its prevalence, transport, and fate in different environmental compartments. nih.gov There is a particular scarcity of data on PCN levels in regions like Africa, which represents a significant geographical research gap. oaepublish.com

Formation and Sources: Although historical production is a known source, the unintentional formation of PCNs from thermal processes like waste incineration is an ongoing concern. oaepublish.com More research is required to fully characterize the congener profiles produced from different combustion sources to better understand the current inputs of this compound into the environment.

Analytical Challenges: The analysis of PCN congeners can be complex due to the large number of isomers and potential for co-elution with other persistent organic pollutants like PCBs during chromatographic analysis. tandfonline.comnih.gov Continued development of analytical methods is necessary to ensure accurate and reliable quantification of individual congeners like this compound in complex environmental and biological samples.

Addressing these research priorities and filling these knowledge gaps is essential for a comprehensive environmental risk assessment of this compound and for developing effective strategies to manage the legacy of these persistent pollutants.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₃Cl₅ |

| Molecular Weight | 300.4 g/mol |

| Appearance | Pale-yellow or white solid or powder with an aromatic odor. cdc.gov |

| Boiling Point | 636°F (335.6 °C) |

| Melting Point | 248°F (120 °C) |

| Solubility in Water | Insoluble |

| Vapor Pressure | <1 mmHg |

| CAS Number | 1321-64-8 (for Pentachloronaphthalene mixture) |

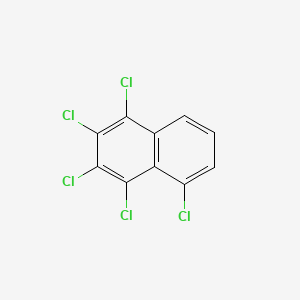

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4,5-pentachloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl5/c11-5-3-1-2-4-6(5)8(13)10(15)9(14)7(4)12/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZKNHITLINYHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218139 | |

| Record name | 1,2,3,4,5-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67922-25-2 | |

| Record name | Naphthalene, 1,2,3,4,5-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Formation Mechanisms of 1,2,3,4,5 Pentachloronaphthalene

Methodologies for Controlled Laboratory Synthesis of Pentachloronaphthalene Congeners

While there are no known commercial uses for purified, individual isomers of pentachloronaphthalene, their synthesis in a laboratory setting is crucial for creating analytical standards and conducting toxicological research. nih.gov The general synthesis of polychlorinated naphthalenes (PCNs), including pentachloronaphthalene congeners, typically involves the chlorination of naphthalene (B1677914).

Studies have explored the chlorination of naphthalene under various conditions. In the gas phase, the reaction of naphthalene with chlorine atoms, often produced by methods like γ-radiolysis of tetrachloromethane, yields chlorinated naphthalenes. researchgate.net At low conversion rates, monosubstituted products are primarily formed, with 1-chloronaphthalene (B1664548) being the predominant isomer. researchgate.net

Further chlorination can be achieved in different solvents. Research into the chlorination of naphthalene in acetic acid, chloroform, and carbon tetrachloride has been conducted. royalholloway.ac.uk For instance, chlorination in acetic acid can convert a significant portion of naphthalene into 1-chloronaphthalene, but also produces addition products like naphthalene tetrachlorides. royalholloway.ac.uk The choice of solvent and the presence of catalysts or electrolytes can influence the distribution of substitution and addition products. royalholloway.ac.uk The synthesis of a specific congener like 1,2,3,4,5-pentachloronaphthalene requires multi-step processes or sophisticated separation techniques to isolate it from the complex mixture of isomers and other chlorinated products that result from these reactions.

Pathways of Unintentional Formation of this compound

Unintentional formation is a primary source of this compound in the environment. This occurs in high-temperature processes and as a contaminant in commercial chemical mixtures.

Polychlorinated naphthalenes (PCNs) are known to form alongside dioxins and furans in thermal and combustion processes. mdpi.com One of the significant pathways is the electrophilic chlorination of naphthalene in combustion flue gas. acs.org This reaction is notably catalyzed by metal chlorides, with copper(II) chloride (CuCl₂) showing the highest activity between 200–350 °C. acs.org Iron (II) and (III) chlorides are also active, though at a slightly lower temperature range of 200–250 °C. acs.org These metals facilitate chlorine substitution on the naphthalene molecule, driven by dechlorination-oxychlorination cycles of the copper and iron species. acs.org This process tends to produce a selective chlorination pattern, favoring the 1 and 4 positions on the naphthalene ring. acs.org

Another critical formation route involves chlorophenols, which are considered important precursors for PCNs in the gas phase. mdpi.comnih.gov Theoretical studies using quantum chemistry have detailed the mechanisms by which chlorophenols can transform into PCNs at high temperatures (600–1200 K), outlining energetically favorable formation routes. mdpi.comnih.gov

Historically, pentachloronaphthalenes were significant components of commercial chlorinated naphthalene mixtures, marketed under trade names like Halowax. nih.govresearchgate.net These technical-grade mixtures contained various isomers of trichloro-, tetrachloro-, pentachloro-, and hexachloronaphthalenes. nih.gov The specific isomer this compound has been identified as a component of Halowax® 1013. cdc.govosha.gov

Analysis of different Halowax formulations reveals distinct isomer profiles. For example, Halowax 1014 contains at least six pentachloronaphthalene isomers at significant intensities, whereas Halowax 1099 is dominated by the 1,2,4,5,8-pentachloronaphthalene (B3064655) isomer. researchgate.net These PCN mixtures were often used in conjunction with or for similar applications as polychlorinated biphenyls (PCBs), and PCNs have been identified as contaminants in some commercial PCB formulations.

Table 1: Predominant Pentachloronaphthalene Isomer Profiles in Commercial Halowax Mixtures This table illustrates the differing prominence of pentachloronaphthalene isomers in two commercial formulations.

| Halowax Formulation | Observed Pentachloronaphthalene (PeCN) Isomer Profile |

|---|---|

| Halowax 1014 | Contains at least six PeCN isomers with intensities greater than 50%. researchgate.net |

| Halowax 1099 | Predominantly contains the 1,2,4,5,8-PeCN isomer. researchgate.net |

Theoretical Investigations into Chlorination Patterns and Isomer Distribution during Formation

Theoretical studies, primarily using quantum chemistry and density functional theory (DFT), have provided significant insights into the mechanisms governing PCN formation and the resulting isomer distribution. mdpi.comnih.gov

When chlorophenols act as precursors, the position of the chlorine atom on the initial phenol (B47542) ring significantly influences the resulting PCN isomer patterns and their formation potential. nih.gov Kinetic studies over a temperature range of 600–1200 K show that reaction pathways ending in the elimination of a chlorine atom are generally favored over those ending in hydrogen atom elimination. nih.gov

In the gas-phase chlorination of naphthalene itself, the formation of 1-chloronaphthalene is energetically favored over 2-chloronaphthalene. researchgate.net For higher chlorination levels, the presence of catalysts in combustion processes plays a key role. The electrophilic chlorination of naphthalene catalyzed by copper and iron species in flue gas demonstrates a selective pattern, preferentially adding chlorine to the α-positions (1, 4, 5, and 8) of the naphthalene molecule. acs.org This catalytic process is a major driver for the specific isomer patterns observed from combustion sources.

Table 2: Summary of Formation Pathways and Influencing Factors This table summarizes key findings from research on the formation of pentachloronaphthalenes.

| Formation Pathway | Key Reactants/Precursors | Influencing Factors | Primary Isomeric Outcome/Pattern |

|---|---|---|---|

| High-Temperature Combustion | Naphthalene, Chlorine Source | Presence of metal catalysts (CuCl₂, FeCl₃). acs.org Temperature (200-350 °C). acs.org | Selective chlorination at positions 1 and 4. acs.org |

| High-Temperature Gas-Phase | Chlorophenols | Temperature (600-1200 K). mdpi.comnih.gov Chlorine position on precursor. nih.gov | Chlorine substitution pattern of the precursor dictates the isomer distribution. nih.gov |

| Direct Chlorination (Lab) | Naphthalene, Cl₂ | Solvent (acetic acid, CCl₄), catalysts. royalholloway.ac.uk | Complex mixture of isomers and addition products. royalholloway.ac.uk |

Advanced Analytical Techniques for 1,2,3,4,5 Pentachloronaphthalene Characterization

High-Resolution Gas Chromatography–High-Resolution Mass Spectrometry for Congener-Specific Quantification

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for the congener-specific quantification of polychlorinated naphthalenes, including 1,2,3,4,5-pentachloronaphthalene. epa.gov This powerful technique offers exceptional selectivity and sensitivity, which are crucial for distinguishing between the numerous PCN congeners and detecting them at trace levels in various environmental and biological samples. epa.govosti.gov

The use of HRGC provides superior separation of closely eluting isomers, which is a significant challenge in PCN analysis. researchgate.net When combined with HRMS, which offers high mass resolving power, it is possible to differentiate target analytes from matrix interferences with the same nominal mass. nih.gov Isotope dilution is a common quantification strategy employed with HRGC-HRMS, where isotopically labeled standards, such as ¹³C-labeled PCNs, are added to the sample at the beginning of the analytical procedure. nih.govchrom-china.com This approach corrects for variations in extraction efficiency and instrument response, leading to highly accurate and precise measurements. nih.govchrom-china.com

Recent studies have demonstrated the successful application of HRGC-HRMS for the determination of PCNs in diverse matrices, including sediment, stack gas, and various waste materials. osti.govnih.govchrom-china.com The data obtained from HRGC-HRMS analysis is often compared with other methods, such as gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS), to validate the results and ensure data quality. nih.govchrom-china.com While GC-MS/MS can also be a reliable technique, HRGC-HRMS is generally considered the benchmark for its superior resolution and sensitivity in complex sample analysis. nih.govchrom-china.com

Methodologies for Isomer Separation and Elution Pattern Elucidation of Pentachloronaphthalenes

The separation of the 14 possible pentachloronaphthalene isomers, including this compound, is a complex analytical challenge due to their similar physicochemical properties. Various chromatographic techniques and column technologies have been investigated to improve the separation and elucidate the elution patterns of these congeners.

Capillary gas chromatography is the primary technique used for separating PCN isomers. tandfonline.comvurup.sk The choice of the stationary phase in the capillary column is critical for achieving the desired separation. Non-polar columns, such as those with a DB-5MS stationary phase, and more polar columns, like those with a DB-17 phase, have been utilized. researchgate.net However, co-elution of certain isomers is a common problem even with high-resolution capillary columns. tandfonline.comresearchgate.net

To overcome the limitations of single-column chromatography, two-dimensional gas chromatography (GCxGC) has emerged as a powerful tool for separating complex mixtures of isomers. researchgate.net GCxGC systems use two columns with different stationary phases, providing significantly enhanced separation power. researchgate.net For instance, a combination of a non-polar and a polar column can resolve co-eluting peaks from a one-dimensional separation. researchgate.net The elution order of PCN congeners is influenced by factors such as the degree of chlorination and the substitution pattern on the naphthalene (B1677914) ring. Understanding these elution patterns is crucial for the correct identification and quantification of individual isomers. researchgate.net

| Technique | Stationary Phase Examples | Key Advantages | Limitations |

|---|---|---|---|

| High-Resolution Gas Chromatography (HRGC) | DB-5MS, DB-17, Rh-12ms | Good separation for many isomers. | Co-elution of some congeners can occur. tandfonline.comresearchgate.net |

| Two-Dimensional Gas Chromatography (GCxGC) | Combination of non-polar and polar columns (e.g., Rt-βDEXcst and DB-WAX) | Superior separation of closely eluting isomers. researchgate.net | More complex instrumentation and data analysis. |

Optimized Sample Preparation and Extraction Procedures for Complex Environmental and Biotic Matrices

The accurate analysis of this compound in complex matrices such as soil, sediment, and biological tissues requires robust and optimized sample preparation and extraction procedures. The goal of these procedures is to efficiently isolate the target analyte from the matrix while removing interfering compounds that could affect the final measurement.

Commonly used extraction techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and solid-phase extraction (SPE). osti.govsepscience.com The choice of solvent is critical for achieving high extraction efficiency. Toluene and hexane (B92381) are frequently used solvents for extracting PCNs from solid samples. osti.govnih.gov

Following extraction, a cleanup step is typically necessary to remove co-extracted interfering substances like lipids, sulfur, and other organic compounds. tandfonline.comsepscience.com Multi-layer silica (B1680970) gel columns, often treated with sulfuric acid or potassium hydroxide, are widely used for cleanup. tandfonline.com Florisil, alumina, and activated carbon chromatography are also employed to fractionate the extract and isolate the PCN fraction from other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and dioxins. osti.govtandfonline.com

The efficiency of the entire sample preparation process is monitored by adding isotopically labeled internal standards to the sample before extraction. nih.govchrom-china.com The recovery of these standards is used to correct for any losses during the procedure, ensuring the accuracy of the final concentration determination. nih.gov The volatility of lower chlorinated naphthalenes, including pentachloronaphthalenes, requires careful handling during solvent evaporation steps to prevent losses. lcms.cz

Interlaboratory Calibration and Quality Control Protocols in Pentachloronaphthalene Analysis

Ensuring the reliability and comparability of data for pentachloronaphthalene analysis across different laboratories is crucial for regulatory monitoring and environmental assessment. Interlaboratory calibration studies, also known as round-robin tests, are essential for evaluating and improving the performance of analytical laboratories. mass.govtoxicsinpackaging.orgunited4efficiency.org

In these studies, a homogeneous reference material with a known or consensus concentration of PCNs is sent to multiple laboratories for analysis. toxicsinpackaging.orgunited4efficiency.org The results are then statistically evaluated to assess the accuracy and precision of each laboratory's measurements. united4efficiency.org Such comparisons help to identify potential sources of error in analytical methods and promote the harmonization of procedures. mass.gov

Development of Standard Reference Materials for Pentachloronaphthalene Isomers

The availability of high-purity standard reference materials (SRMs) is a critical requirement for the accurate identification and quantification of pentachloronaphthalene isomers. isotope.com These standards are used for instrument calibration, as internal standards, and for the preparation of quality control samples. isotope.comisotope.com

Historically, the lack of individual PCN congener standards was a major obstacle in PCN analysis. tandfonline.com Many early studies relied on technical mixtures like Halowax, which are complex mixtures of different congeners. isotope.comisotope.com However, the composition of these mixtures can vary, and environmental processes can alter the congener profiles, making quantification based on technical mixtures less accurate. nih.gov

In recent years, significant progress has been made in the synthesis and certification of individual PCN congeners, including this compound. isotope.comisotope.com Organizations like Cambridge Isotope Laboratories (CIL) have developed a wide range of unlabeled and ¹³C-labeled PCN standards. isotope.comisotope.com The availability of these individual standards has enabled the development of more accurate and congener-specific analytical methods. isotope.com

Environmental Occurrence and Spatiotemporal Dynamics of 1,2,3,4,5 Pentachloronaphthalene

Global and Regional Distribution Patterns in Atmospheric, Aquatic, and Terrestrial Compartments

PCNs are found worldwide in the air, water, soil, and living organisms. tandfonline.com Their distribution is influenced by historical usage patterns, atmospheric and oceanic currents, and their chemical properties, which allow them to travel long distances from their original sources. tandfonline.comresearchgate.net

Pentachloronaphthalenes, as part of the broader group of polychlorinated naphthalenes (PCNs), are subject to atmospheric transport, which is a key process in their global distribution. tandfonline.comacs.org Once released into the atmosphere, these semi-volatile compounds can exist in both the gas phase and adsorbed to airborne particles. researchgate.net This allows them to be carried by wind currents over vast distances, leading to their presence in remote regions far from their original sources. tandfonline.comresearchgate.net For instance, PCNs are widespread in Arctic air, with evidence suggesting higher concentrations in the European Arctic compared to the Canadian Arctic. nih.govnih.gov

The deposition of pentachloronaphthalenes from the atmosphere to terrestrial and aquatic surfaces occurs through both dry and wet deposition. researchgate.net Dry deposition involves the settling of particles to which the compounds are adsorbed, while wet deposition occurs when the compounds are scavenged from the atmosphere by precipitation, such as rain and snow. nih.gov Studies in the Norwegian Arctic have measured PCN concentrations in both air and snow, indicating that deposition is an ongoing process in these remote environments. nih.gov The efficiency of deposition can be influenced by factors such as temperature and the physical-chemical properties of the specific PCN congener. nih.gov For example, an inverse relationship has been observed between snow density and the concentration of certain PCN homologues, suggesting that vapor-sorbed quantities can change as the snow ages and compacts. nih.gov

The congener profile of PCNs in the atmosphere can provide clues about their sources. For example, the dominance of tri- and tetra-chlorinated homologues in Arctic air samples suggests contributions from combustion sources. acs.org The presence of more highly chlorinated congeners, like pentachloronaphthalenes, may indicate influences from historical technical mixtures or specific industrial activities.

Due to their hydrophobic nature, pentachloronaphthalenes have a strong tendency to adsorb to particulate matter in aquatic environments. ontario.caepa.gov This leads to their accumulation in the sediments of rivers, lakes, and oceans, which act as significant environmental sinks for these compounds. ontario.ca Over time, these contaminated sediments can become a long-term source of pollution, releasing the compounds back into the water column and making them available for uptake by aquatic organisms. epa.gov

Studies have documented the presence of PCNs in aquatic sediments in various locations. For example, high concentrations of PCNs have been found in the sediments of the Llobregat aquifer in Spain, with pentachloronaphthalene being identified as a major congener group. nih.gov The distribution of PCNs in sediments is not uniform and can be influenced by factors such as proximity to industrial sources, water flow patterns, and the organic carbon content of the sediment. nih.gov

The congener profile of PCNs in sediments can provide insights into the sources and history of contamination. Different industrial processes and commercial products had distinct PCN congener signatures. nih.govresearchgate.net By analyzing the relative abundance of different congeners, including 1,2,3,4,5-pentachloronaphthalene, in sediment cores, scientists can reconstruct past contamination events and identify potential sources. researchgate.netscirp.org

The bioaccumulation of sediment-associated pentachloronaphthalenes in benthic organisms is a significant concern, as it represents a key entry point for these toxic compounds into the aquatic food web. ontario.caepa.gov Organisms living in or on the sediment can ingest contaminated particles or absorb the compounds directly from the sediment porewater. This can lead to the transfer and magnification of these pollutants to higher trophic levels, ultimately posing a risk to fish, wildlife, and humans who consume them. ontario.ca

Pentachloronaphthalenes are found in terrestrial environments, with soil being a major reservoir for these persistent organic pollutants. nih.gov Their presence in soil can result from the atmospheric deposition of airborne particles, the application of contaminated materials such as sewage sludge, or direct industrial discharges. oaepublish.com Due to their low water solubility and high affinity for organic matter, pentachloronaphthalenes tend to be strongly sorbed to soil particles, which limits their mobility and leaching into groundwater but contributes to their long-term persistence in the topsoil layers. ontosight.ai The concentration of PCNs in soil can vary significantly depending on the proximity to historical and current sources of contamination. nih.gov

In addition to outdoor environments, pentachloronaphthalenes have also been detected in indoor settings. Sources of indoor contamination can include the volatilization of the compound from building materials, consumer products that historically contained PCNs as flame retardants or additives, and the infiltration of contaminated outdoor air. nih.gov Naphthalene (B1677914), the parent compound of pentachloronaphthalenes, has been identified in a wide range of building materials. nih.gov Once indoors, these compounds can partition between the air, dust, and surfaces, leading to potential human exposure through inhalation and ingestion of dust.

Temporal Trends in Environmental Concentrations of Polychlorinated Naphthalenes, with Specific Reference to Pentachloronaphthalenes

Studies on the temporal trends of polychlorinated naphthalenes (PCNs) in various environmental matrices have shown a general decline in concentrations in some regions, reflecting the phase-out of their commercial production in many countries since the 1970s and 1980s. oaepublish.comnih.gov However, the rate of this decline is not uniform across all locations or for all PCN congeners.

For instance, analysis of fish from the Great Lakes has shown a decrease in PCN levels over time, which is consistent with the reduction of industrial inputs into the ecosystem. uwindsor.ca Similarly, a study of marine mammals in the sub-Arctic and Arctic regions between 1986 and 2009 found that for most species, the lowest ∑PCN concentrations were observed in the most recent sampling period, although a statistically significant trend could not be established for all areas. pure.fo

Despite these declines, PCNs, including pentachloronaphthalenes, continue to be released into the environment from unintentional sources such as waste incineration and other industrial processes. nih.govspringernature.com A study on PCN emissions from sintering plants in China between 2005 and 2015 revealed that while pollution control measures for other pollutants led to a decrease in total PCN emissions, PCNs were still being formed and released. nih.gov This highlights the ongoing contribution of unintentional sources to the environmental burden of these compounds.

Source Identification and Apportionment Methodologies for Environmental Pentachloronaphthalene Contamination

Identifying the sources of pentachloronaphthalene contamination is crucial for understanding its environmental fate and for developing effective remediation strategies. Various methodologies are employed to trace the origins of these pollutants.

One of the primary methods is congener profile analysis . Different sources of PCNs, such as commercial mixtures (e.g., Halowax) and combustion processes, have distinct fingerprints or profiles of different PCN congeners. nih.govresearchgate.net By comparing the congener profile of a sample from the environment (e.g., sediment, air, or biota) to the profiles of known sources, it is possible to infer the likely origin of the contamination. researchgate.netscirp.org For example, the dominance of certain lower-chlorinated congeners might point to combustion sources, while a profile rich in higher-chlorinated congeners could indicate contamination from historical industrial products. acs.org

Principal Component Analysis (PCA) and other statistical techniques are often used in conjunction with congener profile analysis. scirp.org These methods can help to identify patterns and correlations in large datasets of congener concentrations from multiple samples, allowing for the grouping of samples with similar contamination profiles and potentially linking them to specific sources.

Air mass back trajectory analysis is a valuable tool for identifying the sources of atmospheric contamination. nih.gov By modeling the path that an air mass has taken before arriving at a sampling location, scientists can identify potential source regions for the detected pollutants. This method has been used to investigate the origins of PCNs in the Arctic, helping to distinguish between local and long-range transported contamination. nih.gov

Isotope analysis , while less commonly used for PCNs than for some other pollutants, can also provide information about the sources and transformation processes of these compounds.

Finally, the analysis of historical records of industrial production and use of PCNs can provide valuable clues about potential contamination hotspots. oaepublish.com Combining this information with environmental monitoring data can help to target investigations and remediation efforts more effectively.

Long-Range Environmental Transport Modeling of this compound

The long-range environmental transport (LRT) of this compound and other persistent organic pollutants is a key factor in their global distribution and their presence in remote ecosystems like the Arctic. ontosight.aitandfonline.com Multimedia environmental fate models are essential tools for understanding and predicting this transport. ru.nlcefic-lri.org

These models are mathematical representations of the global environment, dividing it into interconnected compartments such as the atmosphere, oceans, soil, and vegetation. nih.gov By inputting the physical and chemical properties of a substance like this compound—such as its vapor pressure, water solubility, and degradation rates in different media—these models can simulate its movement and fate in the environment. ethz.ch

Several metrics are used in these models to assess the LRT potential of a chemical:

Characteristic Travel Distance (CTD): This metric estimates the distance a chemical can travel in a mobile medium (like air or water) before its concentration is significantly reduced through degradation or deposition. researchgate.net

Transfer Efficiency (TE): This measures the efficiency with which a chemical is transferred from a source region to a remote "target" region. ethz.ch

Modeling studies have shown that chemicals like pentachloronaphthalenes, which are semi-volatile, can undergo "global distillation" or the "grasshopper effect." tandfonline.com This process involves the chemical evaporating in warmer regions, being transported through the atmosphere, and then condensing and depositing in colder regions. This explains the accumulation of these pollutants in polar environments. nih.gov

The accuracy of LRT models depends on the quality of the input data, including emission inventories and the physical-chemical properties of the compound. ethz.ch These models are continuously being refined to better represent the complex processes that govern the environmental fate of POPs. cefic-lri.orgnih.gov They are crucial for international agreements like the Stockholm Convention on Persistent Organic Pollutants, as they provide the scientific basis for identifying chemicals that require global action due to their potential for long-range transport and persistence. ru.nl

Interactive Data Tables

Table 1: Atmospheric Concentrations of Polychlorinated Naphthalenes (PCNs) in the Arctic

| Location | ΣPCN Concentration (pg m⁻³) | Predominant Homologues | Year of Sampling |

| Barents Sea | 6–49 | 3-Cl and 4-Cl | Not Specified |

| Eastern Arctic Ocean | 6–49 | 3-Cl and 4-Cl | Not Specified |

| Norwegian Sea | 6–49 | 3-Cl and 4-Cl | Not Specified |

| Alert, Canada | 0.3–8 | 3-Cl and 4-Cl | Not Specified |

| Dunai Island, Russia | 0.3–8 | 3-Cl and 4-Cl | Not Specified |

| Ny-Alesund, Norway | 27–48 | Tri-chlorinated | 2001 |

| Tromsø, Norway | 9–47 | Tri- to Hexa-chlorinated | 2003 |

Data sourced from multiple Arctic air monitoring studies. acs.orgnih.gov

Table 2: Polychlorinated Naphthalene (PCN) Congeners in Blubber of Marine Mammals from the North Atlantic and Arctic (1986-2009)

| Species | PCN Congeners Detected | Concentration Range (ng/g lipid weight) |

| Pilot whale (Globicephala melas) | 48, 52, 53, 66, 69 | 0.03 - 5.9 |

| Ringed seal (Phoca hispida) | 48, 52, 53, 66, 69 | 0.03 - 5.9 |

| Minke whale (Balaenoptera acutorostrata) | 48, 52, 53, 66, 69 | 0.03 - 5.9 |

| Fin whale (Balaenoptera physalus) | 48, 52, 53, 66, 69 | 0.03 - 5.9 |

| Harbour porpoise (Phocoena phocoena) | 48, 52, 53, 66, 69 | 0.03 - 5.9 |

| Hooded seal (Cystophora cristata) | 48, 52, 53, 66, 69 | 0.03 - 5.9 |

| Atlantic whitesided dolphin (Lagenorhynchus acutus) | 48, 52, 53, 66, 69 | 0.03 - 5.9 |

This table summarizes the findings from a study on PCN congeners in various marine mammals. pure.fo

Biogeochemical Cycling and Environmental Fate of 1,2,3,4,5 Pentachloronaphthalene

Bioaccumulation and Trophic Transfer Mechanisms in Ecological Food Webs

The lipophilic nature of 1,2,3,4,5-pentachloronaphthalene drives its accumulation in the fatty tissues of organisms, a process known as bioaccumulation. ca.gov This accumulation can be magnified at successively higher trophic levels within a food web, a phenomenon termed biomagnification. ecetoc.org These processes are critical in determining the potential risk of this compound to wildlife and humans who consume contaminated organisms.

The extent to which an organism accumulates a chemical from its environment, through all routes of exposure, is quantified by the Bioaccumulation Factor (BAF). epa.gov A related metric, the Biomagnification Factor (BMF), describes the increase in concentration of a substance in an organism relative to its diet. sfu.ca

For persistent and bioaccumulative substances, BAF or Bioconcentration Factor (BCF) values greater than 2,000 are a cause for concern, with values exceeding 5,000 indicating a "very bioaccumulative" substance. nih.gov A BMF value greater than 1 is considered significant for biomagnification. nih.gov

| Compound | Metric | Value | Organism/Food Chain | Source |

|---|---|---|---|---|

| 1,2,3,5,7-Pentachloronaphthalene (B3061118) | Biomagnification Factor (BMF) | 0.5 - 0.7 kg lipid(fish)/kg lipid(worm) | Benthic worms to juvenile rainbow trout | nih.gov |

| 1,2,3,5,7-Pentachloronaphthalene | Uptake Efficiency | 60% | Benthic worms to juvenile rainbow trout | nih.gov |

The bioaccumulative potential of polychlorinated naphthalenes (PCNs) can vary between different congeners, which are molecules that have the same basic chemical structure but differ in the number and position of chlorine atoms. Generally, higher chlorinated PCN congeners, particularly penta- and hexa-CNs, have been observed to have a greater biomagnification potential. researchgate.net This is attributed to their increased lipophilicity and resistance to metabolic degradation. The specific arrangement of chlorine atoms on the naphthalene (B1677914) rings influences the molecule's shape and properties, which in turn affects its uptake, metabolism, and excretion by organisms.

Environmental Partitioning Behavior and Sorption Processes of Pentachloronaphthalenes

The environmental distribution of this compound is largely controlled by how it partitions between air, water, soil, and sediment. Its high hydrophobicity and low water solubility mean it has a strong tendency to sorb to organic matter.

The sorption of hydrophobic organic compounds like pentachloronaphthalenes to soil and sediment is a key process governing their environmental fate. huji.ac.il This process is largely driven by the organic carbon content of the soil or sediment. up.ac.za The organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to sorb to organic matter. Higher Koc values indicate a stronger affinity for organic carbon and less mobility in the environment. For pentachlorophenol (B1679276), a related compound, Koc values have been measured in the range of 3,000-4,000 in sediment, indicating strong sorption. epa.gov The sorption of pentachlorophenol has been found to be stronger under acidic conditions. epa.gov

Volatilization is the process by which a substance evaporates from water or soil into the air. The tendency of a chemical to volatilize is influenced by its vapor pressure and water solubility. The exchange of chemicals between the air and water is a dynamic process. Studies on polychlorinated naphthalenes in the Great Lakes region have shown that trichloronaphthalenes tend to volatilize from the water, while tetrachloronaphthalenes are closer to equilibrium, and net deposition can occur under certain atmospheric conditions. nih.gov The direction of this exchange is determined by the fugacity ratio between water and air. nih.gov

Photodegradation and Hydrolysis Pathways of Pentachloronaphthalenes in Environmental Matrices

In the environment, pentachloronaphthalenes can be broken down by sunlight (photodegradation) and reaction with water (hydrolysis). Photodegradation can be a significant removal process for some organic pollutants in surface waters. cdc.gov The rate of photodegradation is influenced by factors such as sunlight intensity, water depth, and the presence of other substances in the water that can absorb light. researchgate.net For example, the photodegradation of pentachlorophenol has been shown to be enhanced in the presence of dissolved organic carbon. nih.gov Hydrolysis, the breakdown of a compound by reaction with water, is generally not a significant degradation pathway for persistent organic pollutants like pentachloronaphthalenes under typical environmental conditions. cdc.gov

Microbial Degradation and Biotransformation Potential of Pentachloronaphthalenes in Environmental Media

The environmental persistence of polychlorinated naphthalenes (PCNs), including the this compound congener, is significantly influenced by microbial activity. A variety of microorganisms, encompassing both bacteria and fungi, have demonstrated the capacity to degrade and transform these compounds, albeit at rates that are highly dependent on the degree of chlorination and environmental conditions. The microbial metabolism of pentachloronaphthalenes can proceed through two primary pathways: aerobic degradation, which involves oxidative processes, and anaerobic degradation, characterized by reductive dechlorination.

Under aerobic conditions, the microbial degradation of less chlorinated naphthalenes has been observed to be initiated by the action of dioxygenase enzymes. For instance, studies on dichloronaphthalene have shown that bacteria such as Pseudomonas sp. can introduce hydroxyl groups to the aromatic rings, leading to the formation of intermediates like dihydroxy-dichloro-naphthalene and dichlorinated salicylic (B10762653) acid nih.govmdpi.com. Fungi, particularly white-rot fungi, have also been identified as potent degraders of PCNs. Species like Phlebia lindtneri have been shown to metabolize tetrachloronaphthalene, producing hydroxylated and dihydrodihydroxylated compounds, a process likely mediated by cytochrome P-450 monooxygenase researchgate.net. The degradation efficiency by fungi like Pleurotus ostreatus has been observed to be congener-specific, with a preference for congeners with chlorine atoms in the ortho position, and the degradation rate generally decreases with an increasing number of chlorine substituents nih.gov.

Anaerobic biodegradation of highly chlorinated aromatic compounds typically proceeds through reductive dechlorination, a process where chlorine atoms are sequentially removed from the aromatic structure. This has been well-documented for compounds like pentachlorophenol (PCP), where anaerobic microbial consortia can completely dechlorinate the molecule nih.govnih.gov. While specific studies on the anaerobic degradation of this compound are limited, the established pathways for other highly chlorinated compounds suggest that a similar reductive process is likely the primary anaerobic fate for pentachloronaphthalenes in environments such as sediments and waterlogged soils nih.govnih.gov. This process is crucial as it can reduce the toxicity of the parent compound and produce less chlorinated naphthalenes that may be more amenable to subsequent aerobic degradation nih.govfrontiersin.org.

The following tables provide an overview of microorganisms and metabolic pathways involved in the degradation of polychlorinated naphthalenes and related compounds, as well as the typical metabolites identified in laboratory and field studies.

Table 1: Microorganisms Involved in the Degradation of Polychlorinated Naphthalenes and Related Compounds

| Microorganism Type | Genus/Species | Compound(s) Degraded | Degradation Conditions | Reference(s) |

| Bacteria | Pseudomonas sp. | Dichloronaphthalenes | Aerobic | nih.govmdpi.com |

| Flavobacterium sp. | Pentachlorophenol | Aerobic | nih.gov | |

| Anaerobic Consortia | Pentachlorophenol, Polychlorinated Biphenyls | Anaerobic | nih.govnih.govnih.gov | |

| Fungi | Phlebia lindtneri | Tetrachloronaphthalene | Aerobic | researchgate.net |

| Pleurotus ostreatus | Polychlorinated Biphenyls | Aerobic | nih.gov | |

| Ceriporia sp. | Polychlorinated Biphenyls | Aerobic | nih.gov | |

| Phanerochaete chrysosporium | Naphthalene | Aerobic | nih.gov |

Table 2: Metabolic Pathways and Key Metabolites in the Biotransformation of Chlorinated Aromatic Compounds

| Metabolic Pathway | Description | Key Enzymes/Processes | Common Metabolites | Reference(s) |

| Aerobic Degradation | Initial oxidative attack on the aromatic ring, leading to ring cleavage. | Dioxygenases, Monooxygenases (e.g., Cytochrome P-450) | Dihydroxy-dichloro-naphthalene, Dichlorinated salicylic acid, Hydroxylated and dihydrodihydroxylated PCNs, Benzoic acid | nih.govmdpi.comresearchgate.netnih.gov |

| Anaerobic Degradation | Sequential removal of chlorine atoms from the aromatic ring. | Reductive dehalogenases | Tetrachlorophenols, Trichlorophenols, Dichlorophenols, Less chlorinated naphthalenes | nih.govnih.gov |

Biotransformation and Excretion Kinetics of 1,2,3,4,5 Pentachloronaphthalene in Model Organisms

Absorption and Distribution Dynamics in Experimental Animal Models (e.g., rodents, pigs)

The absorption and distribution of polychlorinated naphthalenes are largely dictated by their lipophilicity, which increases with the degree of chlorination. While specific studies on the absorption of 1,2,3,4,5-pentachloronaphthalene are scarce, general trends for PCNs indicate that lower chlorinated naphthalenes, such as mono- and dichloronaphthalenes, are well-absorbed from the gastrointestinal tract (over 80-90%). In contrast, higher chlorinated congeners like pentachloronaphthalenes are less readily absorbed. nih.gov It is presumed that the absorption of highly chlorinated PCNs is very poor, although precise quantification is challenging due to the lack of data on fecal metabolites. nih.gov Systemic effects observed in both animals and humans following dermal and inhalation exposure suggest that absorption can occur through these routes as well, but quantitative data are not available. nih.gov

Once absorbed, pentachloronaphthalenes are distributed to various tissues, with a marked tendency to accumulate in adipose tissue and the liver due to their lipophilic nature. Studies on hexachloronaphthalene (HxCN), a more highly chlorinated congener, in rats provide insight into the likely distribution pattern of pentachloronaphthalenes. Following a single administration, the highest concentrations of HxCN were found in the liver and adipose tissue, where it exhibited significant retention. ijomeh.eunih.gov For instance, 24 hours after intragastric administration to rats, the liver contained a significant percentage of the administered dose, and adipose tissue showed high retention even after 120 hours. ijomeh.eunih.gov This suggests that this compound would also be expected to accumulate in these lipid-rich tissues.

Table 1: Tissue Distribution of Hexachloronaphthalene in Rats

| Time After Administration | Tissue | Percentage of Administered Dose |

| 24 hours (intragastric) | Liver | 32% |

| 24 hours (intraperitoneal) | Liver | 38% |

| 120 hours (intragastric/intraperitoneal) | Adipose Tissue | ~30% |

Data derived from studies on hexachloronaphthalene in rats and presented as an indicator of the likely distribution of pentachloronaphthalenes. ijomeh.eunih.gov

Excretion Pathways and Calculated Half-lives of Pentachloronaphthalenes and Related Congeners

The excretion of pentachloronaphthalenes is generally a slow process, contributing to their bioaccumulation potential. The primary route of elimination for higher chlorinated naphthalenes is through the feces, with minimal excretion in the urine. nih.govijomeh.eunih.gov A study in rabbits administered a single oral dose of pentachloronaphthalene showed that less than 20% of the unchanged compound was excreted in the feces and urine over a four-day period, indicating significant bioaccumulation. nih.gov

Studies on the closely related hexachloronaphthalene in rats further support the slow excretion profile. Following both intragastric and intraperitoneal administration, the majority of the excreted compound was found in the feces. ijomeh.eunih.gov The decline of hexachloronaphthalene in the plasma of rats was biphasic, with calculated half-lives of approximately 6 hours for the initial phase and a much longer 350 hours for the second phase, indicating slow elimination from the body. ijomeh.eunih.gov Given these findings, it is likely that this compound also has a long biological half-life and is primarily excreted in the feces.

Table 2: Excretion and Half-life of Hexachloronaphthalene in Rats

| Parameter | Value |

| Primary Excretion Route | Feces |

| Fecal Excretion (120 hours post-intragastric administration) | ~51% of dose |

| Fecal Excretion (120 hours post-intraperitoneal administration) | ~34% of dose |

| Plasma Half-life (Phase I) | ~6 hours |

| Plasma Half-life (Phase II) | ~350 hours |

Data from studies on hexachloronaphthalene in rats, serving as a proxy for pentachloronaphthalene kinetics. ijomeh.eunih.gov

Comparative Metabolism of Differentially Chlorinated Naphthalenes and Isomer Specificity

The metabolism of chlorinated naphthalenes is highly dependent on the number and position of chlorine atoms on the naphthalene (B1677914) nucleus. In general, lower chlorinated naphthalenes are more readily metabolized than their higher chlorinated counterparts. The presence of adjacent unsubstituted carbon atoms is a key factor for metabolic breakdown, as it provides a site for enzymatic attack, typically by cytochrome P-450 monooxygenases. nih.gov

Identification of Metabolites and Elucidation of Proposed Metabolic Pathways for Pentachloronaphthalenes

The metabolic pathways for pentachloronaphthalenes are not as well-elucidated as those for lower chlorinated naphthalenes. For mono- to tetrachloronaphthalenes, hydroxylated metabolites are commonly identified. nih.gov However, for higher chlorinated congeners, the metabolic landscape appears to be different. A study on rabbits showed that a single dose of pentachloronaphthalene was not metabolized to the typical phenolic and conjugated metabolites observed with lower chlorinated naphthalenes. nih.gov This suggests that the metabolic pathways for pentachloronaphthalenes are either significantly hindered or proceed through different routes.

While direct evidence for the metabolites of this compound is lacking, studies on other highly chlorinated aromatic compounds can provide clues. For example, the metabolism of pentachlorophenol (B1679276), another highly chlorinated aromatic compound, proceeds via the formation of tetrachloro-p-hydroquinone. nih.govnih.gov This suggests that dechlorination and subsequent hydroxylation could be potential, albeit likely slow, metabolic steps for pentachloronaphthalenes. The identification of specific metabolites for this compound remains an area for future research.

Computational Chemistry and Molecular Modeling of 1,2,3,4,5 Pentachloronaphthalene

Quantitative Structure-Property Relationship (QSPR) Applications for Predicting Environmental Behavior of Pentachloronaphthalenes

Quantitative Structure-Property Relationship (QSPR) models are valuable tools for predicting the physicochemical properties and environmental behavior of chemicals based on their molecular structure. nih.govmonash.edu For polychlorinated naphthalenes (PCNs), including pentachloronaphthalene isomers, QSPR studies have been employed to estimate key parameters that govern their environmental fate.

Researchers have developed QSPR models to predict properties such as aqueous solubility (log SW), octanol-water partition coefficient (log KOW), and octanol-air partition coefficient (log KOA) for all 75 PCN congeners. researchgate.net These models utilize molecular descriptors calculated through quantum mechanical methods. researchgate.net For instance, the absolute electronegativity has been identified as a strong predictor for the aqueous solubility of PCNs, while descriptors related to electron-correlation are effective for predicting partition coefficients. researchgate.net

The development of both global and local QSPR models has been explored for various organic compounds, including PCNs. nih.gov Global models provide a general equation for a wide range of chemicals, while local models, developed for specific subsets like PCNs, often yield more accurate predictions. nih.gov Descriptors representing hydrophilic and hydrophobic regions and polarizability have been shown to be key in determining properties like supercooled liquid vapor pressure. nih.gov

A general workflow for building a robust QSPR model involves compiling and curating reliable experimental data, developing the model, evaluating its performance, and analyzing predictive errors. nih.gov The reliability of the experimental data used to build the model is a critical factor in determining the model's stability and predictive power. monash.edu For complex environmental processes like biodegradation, where experimental half-lives can vary significantly, statistical methods such as Bayesian inference are used to characterize the data robustly before model development. nih.gov

Table 1: Examples of Descriptors Used in QSPR Models for PCNs and Related Compounds

| Descriptor Type | Example Descriptor | Predicted Property |

| Quantum Chemical | Absolute Electronegativity | Aqueous Solubility (log SW) |

| Quantum Chemical | Electron-Correlation Contribution to LUMO energy | Octanol-Water Partition Coefficient (log KOW) |

| Quantum Chemical | Total Electronic Energy | Octanol-Air Partition Coefficient (log KOA) |

| VolSurf | Hydrophilic Regions (WO1) | Supercooled Liquid Vapour Pressure (log PL) |

| Topological | Lopping Centric Index (Lop) | Depuration Half-lives of PCBs |

| Topological | Mean Topological Charge Index of Order 1 (JGI1) | Depuration Half-lives of PCBs |

This table is illustrative and based on findings from various QSPR studies on halogenated aromatic compounds.

Density Functional Theory (DFT) Calculations for Understanding Reactivity and Degradation Mechanisms of PCNs

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms and molecules. mdpi.com It has proven to be a valuable tool for understanding the reactivity and degradation pathways of various chemical compounds, including PCNs. mdpi.comresearchgate.net DFT calculations can provide insights into molecular properties, reactivity, and the mechanisms of chemical reactions, often with an accuracy comparable to experimental methods. researchgate.net

In the context of environmental chemistry, DFT can be used to predict the sites on a molecule that are most susceptible to attack by reactants like hydroxyl radicals or ozone, which are key species in environmental degradation processes. nih.gov By calculating properties such as frontier molecular orbital energies (HOMO and LUMO), Fukui functions, and bond dissociation energies, researchers can rationalize degradation pathways. nih.govresearchgate.net For example, DFT calculations have been successfully used to predict the dechlorination pathway of pentachlorophenol (B1679276) by identifying the C-Cl bonds with the lowest dissociation energy, which corresponded with the experimentally observed intermediates. researchgate.net

For PCNs, DFT calculations can elucidate the initial steps of their degradation. The theory can help identify the most reactive sites on the 1,2,3,4,5-pentachloronaphthalene molecule, guiding the prediction of its primary degradation products. This information is crucial for understanding its persistence in the environment and for developing potential remediation strategies. DFT calculations can also be used to study the electronic and structural properties that influence the toxicity of different PCN congeners. nih.gov

Molecular Similarity Analysis and Descriptor Development for Chlorinated Naphthalene (B1677914) Congeners

Molecular similarity analysis is based on the principle that structurally similar molecules are likely to exhibit similar properties. nih.gov This concept is fundamental in computational toxicology and chemistry for predicting the properties and activities of untested chemicals based on data from structurally related compounds. For the 75 congeners of chlorinated naphthalenes, molecular similarity analysis, coupled with the development of appropriate molecular descriptors, is a powerful approach to group them and predict their behavior. researchgate.net

The process involves transforming the molecular structure into a set of numerical descriptors that capture its key physicochemical and structural features. nih.gov These descriptors can then be used to calculate the similarity between different congeners. There are numerous types of molecular descriptors, ranging from simple constitutional indices to complex 3D descriptors derived from molecular geometry.

Recent advancements have focused on developing novel descriptors and methods to better capture molecular properties. nih.gov For instance, "biospectra similarity," which uses the biological effects of compounds across a range of targets as a descriptor, has shown promise in forecasting the activities of new compounds. nih.gov For chlorinated naphthalenes, descriptors that encode information about the chlorine substitution pattern, molecular shape, and electronic properties are particularly relevant for predicting their environmental fate and toxicity. The development of robust descriptors is a continuous area of research, aiming to improve the accuracy of predictive models for compounds like this compound.

Predictive Modeling of Environmental Transport and Bioaccumulation using Computational Approaches

Computational models are essential tools for predicting the environmental transport and bioaccumulation of chemicals like this compound. rsc.org These models integrate information on a chemical's properties, environmental conditions, and emission sources to simulate its distribution and persistence in various environmental compartments such as air, water, soil, and biota. researchgate.net

Environmental fate models can range from simple, screening-level models to complex, spatially and temporally resolved multimedia models. rsc.org These models are crucial for risk assessment as they can estimate exposure concentrations in different environmental media and predict the potential for long-range transport and bioaccumulation in food chains. researchgate.netepa.gov

For PCNs, their hydrophobicity and resistance to degradation mean they have a tendency to partition into soil, sediments, and fatty tissues of organisms. industrialchemicals.gov.auinchem.org Computational models use parameters like the octanol-water partition coefficient (KOW) and the octanol-air partition coefficient (KOA), often predicted by QSPR models, to estimate the partitioning behavior of different congeners. researchgate.net

The U.S. Environmental Protection Agency (EPA) utilizes various predictive models, such as the Exposure and Fate Assessment Screening Tool (E-FAST) and the Internet Graphical Exposure Modeling System (IGEMS), to assess chemical exposures. epa.gov These tools help to estimate concentrations in different environmental media and potential exposures to both the general population and ecological receptors. epa.gov While monitoring data is preferred for its accuracy, predictive models are invaluable when such data is scarce or for assessing new chemicals. epa.gov

Ecological Monitoring and Environmental Management Frameworks for Polychlorinated Naphthalenes

Design and Implementation of Spatial and Temporal Monitoring Programs for Pentachloronaphthalenes in Biota and Ecosystems

The effective management of pentachloronaphthalenes necessitates comprehensive monitoring programs designed to track their presence and concentration across different environmental compartments and over time. The design of such programs involves strategic selection of sampling sites, matrices, and frequency to capture both spatial distribution and temporal trends.

Spatial and Temporal Design: Monitoring programs are often designed around key ecosystems known to be sinks for persistent pollutants, such as the Great Lakes in North America. nih.gov A typical program would involve sampling at numerous sites, including tributaries and open waters, to identify sources and understand transport pathways. nih.gov Spatial monitoring helps pinpoint contamination hotspots, often linked to industrial or urban areas, while temporal monitoring, conducted over years or decades, is crucial for assessing the effectiveness of regulatory actions and understanding the long-term fate of these chemicals. nih.gov

Monitoring in Biota and Ecosystems: Because pentachloronaphthalenes are lipophilic, they tend to accumulate in the fatty tissues of living organisms. repec.org Therefore, monitoring programs must include the analysis of various environmental media and biota.

Environmental Matrices: Water (dissolved and particulate phases), sediment, and air (gas and particle phases) are routinely sampled to understand the distribution and transport of the contaminant. researchgate.net Predictive models, such as the Mackay-type level III fugacity model, can be used to estimate the distribution of the chemical between these compartments, often indicating that soil and sediment are major sinks. env.go.jp

Biota: Sampling across different trophic levels is essential to evaluate bioaccumulation and biomagnification. This can include invertebrates, fish, and birds. nih.gov Analyzing tissues from these organisms provides a direct measure of the contaminant's entry into the food web.

A multi-year, multi-agency effort in the Great Lakes to assess contaminants of emerging concern (CECs) provides a model for such a program. It integrated chemical analysis of over 500 analytes in various matrices with biological effects studies in resident species. nih.gov

Interactive Table: Hypothetical Monitoring Program Design for Pentachloronaphthalene

Ecological Risk Characterization Methodologies for Pentachloronaphthalene Contamination

Ecological risk assessment is a systematic process used to evaluate the potential adverse effects of chemical stressors on ecosystems. nih.gov For contaminants like pentachloronaphthalene, this involves characterizing exposure and toxicity to determine the likelihood of harm.

A widely used initial screening method is the Risk Quotient (RQ) method . nih.govnih.gov This approach compares the measured or predicted environmental concentration (PEC) of a substance with the predicted no-effect concentration (PNEC).

RQ = PEC / PNEC

The PEC is the concentration of the contaminant found in the environment, while the PNEC is derived from ecotoxicological data (e.g., no-observed-effect concentration or NOEC) and an assessment factor. env.go.jp An RQ value greater than 1 suggests a potential for adverse ecological effects, indicating a need for more detailed investigation. nih.gov The risk can be assessed for different trophic levels, such as algae, crustaceans, and fish, which may have different sensitivities to the contaminant. nih.gov

However, the traditional RQ method has limitations as it is a point-based estimation that often doesn't capture the full complexity of environmental risks, such as persistence and bioaccumulation potential. nih.gov To address this, more comprehensive methodologies are being developed. One such approach is the Synthetic Risk Factor (SRF) method, which integrates multiple parameters including toxicity, environmental exposure levels, persistence properties, and compartment features to provide a more robust risk assessment. nih.gov

Another advanced approach involves a broader paradigm for assessing multiple stressors. This method moves beyond single-chemical assessments to include the development of ecological scenarios, analysis of species interactions, and the creation of detailed cause-effect models to better inform management policies. wur.nl

Interactive Table: Example Risk Quotient (RQ) Calculation Framework

Development of Ecological Indicators for Assessing Pentachloronaphthalene Contamination and Trends

Ecological indicators are crucial tools for translating complex monitoring data into understandable assessments of ecosystem health. For pentachloronaphthalene contamination, indicators can range from chemical concentrations to biological responses.

Chemical Indicators: The concentration of pentachloronaphthalene in sentinel media (e.g., sediment) or in the tissues of indicator species (e.g., mussels, predatory fish) serves as a direct measure of contamination and exposure.

Biochemical and Molecular Indicators: Exposure to contaminants can trigger responses at the molecular level. High-throughput screening (HTP) assays, such as those in the ToxCast database, can be used to identify the bioactivity of environmental contaminants and link them to specific biological pathways. nih.gov These bioassays can serve as sensitive, early-warning indicators of potential harm before effects are visible at higher levels of biological organization.

Apical and Population-Level Indicators: At higher levels, indicators can include reproductive success, developmental abnormalities in fish or birds, species diversity, and shifts in community structure. nih.gov These endpoints provide direct evidence of ecosystem-level harm, although linking them definitively to a single chemical can be challenging due to the presence of multiple stressors. wur.nl

The development of effective indicators relies on integrating data from various sources: analytical chemistry, laboratory-based toxicity testing, and field observations of biological effects. nih.gov

Interactive Table: Potential Ecological Indicators for Pentachloronaphthalene

Research Contributions to Global Environmental Policy for Persistent Organic Pollutants (POPs) and Future Directions for Pentachloronaphthalene Research

Research on the environmental fate, transport, and toxicity of chemicals like pentachloronaphthalene has been fundamental in shaping global environmental policy.

Contributions to Global Policy: The defining characteristics of POPs—persistence, bioaccumulation, toxicity, and their capacity for long-range environmental transport—mean that they are a global issue that cannot be solved by any single nation. epa.govundp.org Scientific research demonstrating these properties for substances like PCNs provided the essential evidence base for international agreements.

The most significant of these is the Stockholm Convention on Persistent Organic Pollutants . Adopted in 2001, this legally binding global treaty requires signatory parties to take measures to eliminate or drastically reduce the production, use, and release of listed POPs. epa.govundp.org The inclusion of chemical families like PCNs under the convention is a direct result of scientific research highlighting their environmental and health risks. Countries that ratify the convention are obligated to develop National Implementation Plans (NIPs) to manage and phase out these chemicals. undp.org

Future Research Directions: While significant progress has been made, future research is needed to refine risk assessments and develop next-generation environmental management strategies.

In Silico Toxicology: There is a critical need for more informative and efficient methods to assess neurotoxicity and other adverse effects. nih.gov Future research will increasingly rely on in silico (computational) approaches, such as quantitative structure-activity relationship (QSAR) models and expert systems, to predict the toxicity of chemicals based on their structure. nih.gov This can help prioritize data-poor compounds for further testing.

Exposomics: A major shift in toxicology is the move towards "exposomics," which aims to capture the totality of an individual's environmental exposures over their lifetime and understand how this "exposome" relates to disease. defense.gov In the long term, this could lead to exposome-based disease prediction and targeted public health interventions. defense.gov

Safer Chemical Design: A forward-looking goal is to use the knowledge gained from toxicology and environmental science to design safer chemicals that are less persistent, less bioaccumulative, and less toxic from the outset, preventing environmental contamination before it occurs. defense.gov

Understanding Releases: Despite regulations, quantifying the historical and ongoing releases of many POPs remains a challenge. Future work should focus on improving inventories of production and environmental releases to better characterize risks and monitor the effectiveness of global treaties. rsc.org

常见问题

Basic Research Questions

Q. What are the critical identifiers and regulatory classifications for 1,2,3,4,5-Pentachloronaphthalene?

- Methodological Answer : The compound is identified by CAS No. 1321-64-8, molecular formula C₁₀H₃Cl₅, and synonyms such as Halowax 1013 . Regulatory bodies classify it as acutely or chronically toxic, with specific listings under Ohio Administrative Code 3745-114-01 for causing liver damage and chloracne . The IEC 62474 Declarable Substance List (DSL) includes it under polychlorinated naphthalenes (PCNs) due to environmental persistence and bioaccumulation risks . For verification, cross-reference databases like TOXCENTER and NIH RePORTER using systematic queries combining CAS numbers, MeSH terms, and toxicity keywords .

Q. What analytical methods are recommended for quantifying this compound in environmental samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with CP Sil 5 CB columns for separation, validated by retention indices and spectral libraries . Matrix-specific cleanup procedures (e.g., adipose tissue samples) should employ reference matrices free of CDDs/CDFs but spiked with interferents like pentachloronaphthalene to test recovery rates . Calibrate with certified standard solutions (e.g., 2,3,4,5,6-Pentachlorotoluene analogs) and validate using EPA protocols for chlorinated hydrocarbons .

Advanced Research Questions

Q. How can researchers design robust toxicological studies to resolve contradictions in hepatotoxicity data?

- Methodological Answer : Adopt the ATSDR systematic review framework :

- Inclusion Criteria : Prioritize peer-reviewed animal studies with dose-response data (oral/inhalation) and human observational studies (cohort, case-control) .

- Confounder Control : Use multivariate regression to adjust for co-exposures to other PCNs or dioxins, which may synergize toxicity .

- Mechanistic Validation : Pair in vivo models with in vitro assays (e.g., CYP450 inhibition in hepatocytes) to isolate metabolic pathways .

Q. What strategies mitigate matrix interference in detecting this compound in complex biological samples?

- Methodological Answer :

- Sample Preparation : Use accelerated solvent extraction (ASE) with dichloromethane:hexane (1:1) for lipid-rich tissues, followed by gel permeation chromatography (GPC) to remove macromolecules .

- Interference Testing : Spike samples with structural analogs (e.g., 1,2,4,5,6-Pentachloronaphthalene isomers) to assess specificity .

- Validation : Compare results across multiple detection methods (e.g., GC-MS vs. high-resolution LC-QTOF) to confirm peak identity and quantify isomer-specific responses .

Q. How do regulatory thresholds for this compound align with emerging bioaccumulation evidence?

- Methodological Answer :

- Threshold Derivation : Review TLVs (Threshold Limit Values) from ACGIH documentation , which currently lack isomer-specific guidelines. Cross-reference EPA’s Water Quality Criteria for chlorinated ethanes to extrapolate persistence factors .

- Bioaccumulation Modeling : Use fugacity-based models parameterized with octanol-water partition coefficients (log Kₒw >5) and biota-sediment accumulation factors (BSAFs) from field studies .

- Policy Gaps : Highlight discrepancies between DSL listings (focused on industrial use) and ecological risk assessments, advocating for isomer-specific regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。